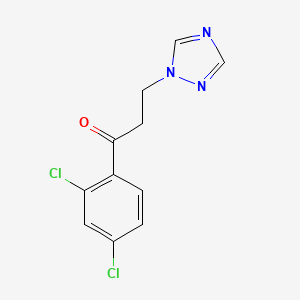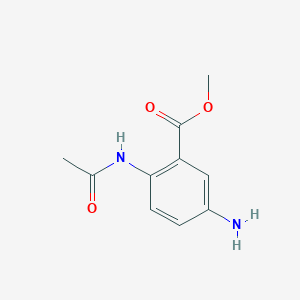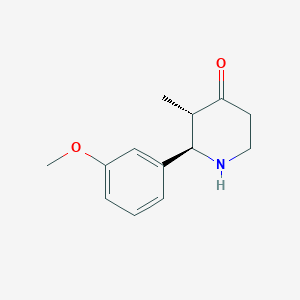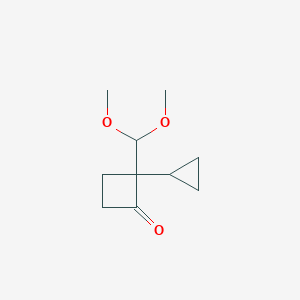![molecular formula C11H14N2O B14415328 2-[(Pyridin-2-yl)amino]cyclohexan-1-one CAS No. 85230-38-2](/img/structure/B14415328.png)
2-[(Pyridin-2-yl)amino]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-2-yl)amino]cyclohexan-1-one is a chemical compound that features a cyclohexanone ring substituted with a pyridin-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)amino]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-aminopyridine. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction proceeds via C–C bond cleavage, which is promoted by the catalyst under mild and metal-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)amino]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[(Pyridin-2-yl)amino]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in coordination chemistry, forming complexes with metals.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-yl)amino]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but differ in the amide linkage.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazo ring with the pyridine moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds contain a pyrimidine ring substituted with a pyridin-2-yl group
Uniqueness
2-[(Pyridin-2-yl)amino]cyclohexan-1-one is unique due to its specific structure, which combines a cyclohexanone ring with a pyridin-2-ylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
85230-38-2 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)cyclohexan-1-one |
InChI |
InChI=1S/C11H14N2O/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h3-4,7-9H,1-2,5-6H2,(H,12,13) |
InChI Key |
XNOCURRWDOSJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)





![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
